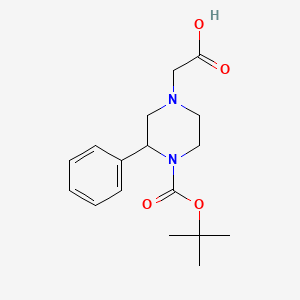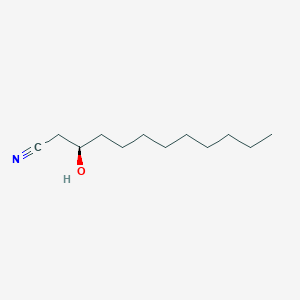![molecular formula C29H25ClN4 B14175729 1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1’-biphenyl]-3-yl)- is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Métodos De Preparación
One common synthetic route involves the cyclization of amido-nitriles under mild conditions, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve the use of nickel-catalyzed addition reactions and other advanced techniques to achieve high yields and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl and chloro substituents can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents and conditions for these reactions include mild temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1’-biphenyl]-3-yl)- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical processes . The biphenyl and chloro substituents contribute to the compound’s ability to interact with biological membranes and proteins, potentially modulating their function and activity .
Comparación Con Compuestos Similares
Compared to other imidazole derivatives, 1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1’-biphenyl]-3-yl)- stands out due to its unique combination of biphenyl and chloro substituents. Similar compounds include:
1H-Imidazole, 1-methyl-: A simpler imidazole derivative with different substituents and properties.
1,3,5-tris((1H-imidazol-1-yl)methyl)benzene: A compound with multiple imidazole groups, used in coordination chemistry and materials science.
5-(1H-imidazol-1-yl)-1,3-benzenedicarboxylic acid: An imidazole derivative with carboxylic acid groups, used in the synthesis of metal-organic frameworks.
Propiedades
Fórmula molecular |
C29H25ClN4 |
|---|---|
Peso molecular |
465.0 g/mol |
Nombre IUPAC |
2-[[5-[(4-chloro-3-phenylanilino)methyl]imidazol-1-yl]methyl]-5-phenylaniline |
InChI |
InChI=1S/C29H25ClN4/c30-28-14-13-25(16-27(28)22-9-5-2-6-10-22)33-18-26-17-32-20-34(26)19-24-12-11-23(15-29(24)31)21-7-3-1-4-8-21/h1-17,20,33H,18-19,31H2 |
Clave InChI |
LEHXVLBINZJAOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CN3C=NC=C3CNC4=CC(=C(C=C4)Cl)C5=CC=CC=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-Difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14175649.png)
![{[9-([1,1'-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14175650.png)
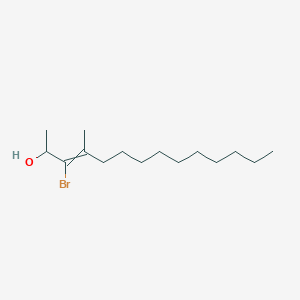
![N-(2-Cyanoethyl)-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14175661.png)
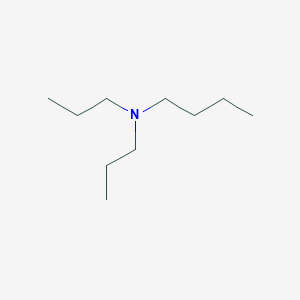
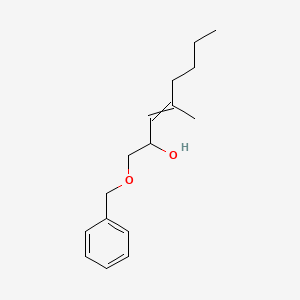
![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)
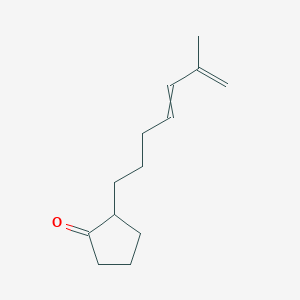
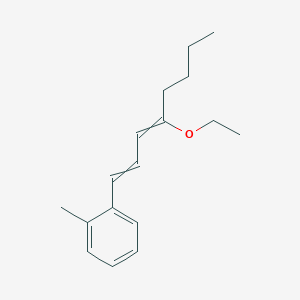
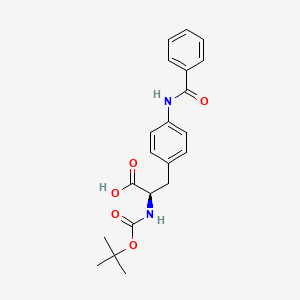

![3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B14175715.png)
